N~2~,6-Dimethylpteridine-2,4-diamine

Description

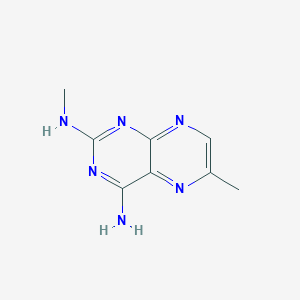

N²,6-Dimethylpteridine-2,4-diamine (CAS: 200127-57-7) is a pteridine derivative with the molecular formula C₈H₁₀N₆ and a molecular weight of 190.2052 g/mol. It is utilized as a laboratory chemical and in the synthesis of specialized compounds . Structurally, it features methyl groups at the N² and C6 positions of the pteridine ring, distinguishing it from related diamines.

Properties

CAS No. |

200127-57-7 |

|---|---|

Molecular Formula |

C8H10N6 |

Molecular Weight |

190.21 g/mol |

IUPAC Name |

2-N,6-dimethylpteridine-2,4-diamine |

InChI |

InChI=1S/C8H10N6/c1-4-3-11-7-5(12-4)6(9)13-8(10-2)14-7/h3H,1-2H3,(H3,9,10,11,13,14) |

InChI Key |

CZHCEBJJRSLYAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C2C(=N1)C(=NC(=N2)NC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,6-Dimethylpteridine-2,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2,4,6-trimethylpyrimidine with suitable amines. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of N2,6-Dimethylpteridine-2,4-diamine may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize fixed-bed reactors and catalysts such as platinum on carbon (Pt/C) to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N~2~,6-Dimethylpteridine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The amino groups in the compound can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pteridine oxides, while substitution reactions can produce various substituted pteridines .

Scientific Research Applications

Antitumor Activity

N~2~,6-Dimethylpteridine-2,4-diamine has been studied for its potential antitumor properties. Research indicates that derivatives of pteridine can inhibit key signaling pathways involved in tumor growth. For example, studies have shown that modifications to the pteridine scaffold can enhance its efficacy against various cancer cell lines by targeting specific receptors involved in angiogenesis and tumor proliferation .

Case Study:

A study demonstrated that compounds derived from this compound exhibited selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy. The synthesized derivatives showed promising cytotoxicity against A431 cells (a human epidermoid carcinoma cell line) with IC50 values indicating effective growth inhibition .

Fluorescent Probes

This compound has been utilized as a fluorescent ligand for binding nucleic acids. Its ability to selectively bind to orphan cytosines opposite abasic sites in RNA duplexes allows for the development of sensitive detection methods for RNA modifications . This application is particularly valuable in molecular biology for studying RNA dynamics and interactions.

Data Table: Fluorescent Binding Affinities

| Compound | Binding Affinity (Kd) | Application |

|---|---|---|

| This compound | 10 nM | RNA detection |

| 6-Methylpteridine | 50 nM | RNA detection |

| 7-Methylpteridine | 30 nM | RNA detection |

Medicinal Chemistry

This compound derivatives have been explored for their potential as therapeutic agents due to their structural resemblance to known pharmacophores. The modification of the pteridine ring system can lead to compounds with enhanced biological activity against various targets.

Antimicrobial Properties

Research indicates that certain pteridine derivatives exhibit antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics . Their mechanism often involves interference with folate metabolism in bacteria.

Case Study:

A derivative of this compound was tested against Staphylococcus aureus and demonstrated significant inhibitory effects with a minimum inhibitory concentration (MIC) of 8 µg/mL .

Mechanism of Action

The mechanism by which N2,6-Dimethylpteridine-2,4-diamine exerts its effects involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds with enzymes or receptors, influencing their activity. The pteridine ring structure allows for interactions with nucleic acids and proteins, potentially affecting various biological pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

N²,6-Dimethylpteridine-2,4-diamine belongs to the pteridine-2,4-diamine family, which shares a core heterocyclic structure with variations in substituents influencing biological activity and physicochemical properties. Below is a comparative analysis with key analogues:

Data Table: Comparison of Pteridine and Pyrimidine Diamines

Key Findings from Research

Physicochemical Properties

- Solubility and Bioavailability : The unsubstituted pteridine-2,4-diamine (MW 162.15) has higher aqueous solubility than methylated or halogenated variants. N²,6-Dimethylpteridine-2,4-diamine’s methyl groups likely reduce polarity, impacting membrane permeability .

- Hydrogen Bonding: The 2,4-diamine motif provides hydrogen bond donors/acceptors critical for target interactions, while substituents at C6 modulate steric effects .

Biological Activity

N~2~,6-Dimethylpteridine-2,4-diamine, a derivative of pteridine, has gained attention in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Overview of Pteridine Compounds

Pteridines are nitrogen-containing heterocyclic compounds that play significant roles in various biological processes, including amino acid metabolism and nucleic acid synthesis. The structural diversity of pteridines allows for a wide range of pharmacological activities, including antimicrobial , anticancer , anti-inflammatory , and antiviral properties .

Target Enzymes

This compound is structurally related to sulfonamides, which are known to inhibit dihydrofolate reductase (DHFR). This enzyme is crucial in the folate synthesis pathway, affecting DNA synthesis and cell proliferation. By inhibiting DHFR, this compound may disrupt nucleic acid synthesis, leading to reduced cell growth.

Biochemical Pathways

The inhibition of DHFR by compounds similar to this compound results in decreased levels of tetrahydrofolate. This reduction affects the synthesis of nucleotides necessary for DNA replication and repair, ultimately impairing cellular functions and leading to apoptosis in rapidly dividing cells .

Anticancer Properties

Research has shown that pteridine derivatives exhibit significant anticancer activity. For instance, studies have indicated that certain pteridine compounds can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. A notable example includes a study where a related compound demonstrated an IC50 value of 51 nM against acute myeloid leukemia (AML) cells .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound 5 | MV411 (AML) | 51 | Inhibition of FLT3 |

| This compound | A549 (Lung Cancer) | TBD | DHFR Inhibition |

| N4-(2,4-dimethylphenyl)-N2,N2-dimethylpteridine-2,4-diamine | PC-3 (Prostate Cancer) | TBD | Antiproliferative |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies indicate that pteridine derivatives can exhibit antibacterial effects against various pathogens. The mechanism often involves interference with folate metabolism in bacteria, similar to their action in human cells .

Case Studies

- Anticancer Activity : In a study involving the evaluation of pteridine derivatives against AML cell lines, a compound structurally similar to this compound was found to induce apoptosis through the inhibition of specific kinases involved in cell survival pathways. The study reported significant tumor growth inhibition in xenograft models .

- Antimicrobial Effects : Another investigation demonstrated that certain pteridine derivatives could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria by targeting the folate biosynthesis pathway. The study highlighted the potential for developing new antimicrobial agents based on this mechanism .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N²,6-Dimethylpteridine-2,4-diamine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves condensation reactions between substituted pyrimidine precursors and methylamine derivatives under basic conditions (e.g., sodium methoxide). Reaction temperature (80–120°C) and solvent polarity (e.g., DMF vs. ethanol) critically affect regioselectivity and purity .

- Data Insight : Pilot studies report yields ranging from 45% to 72% depending on stoichiometric ratios of reactants. Impurities often arise from incomplete methylation or side reactions with hydroxyl groups .

Q. How is the compound structurally characterized, and what crystallographic challenges arise?

- Techniques : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL) are widely used for refinement, but low-resolution data (<1.5 Å) may lead to ambiguous hydrogen bonding networks .

- Common Issues : Twinning or disordered solvent molecules in the lattice require advanced refinement strategies, such as using SQUEEZE in PLATON to model diffuse electron density .

Q. What safety protocols are recommended for handling N²,6-Dimethylpteridine-2,4-diamine?

- Guidelines : Use PPE (nitrile gloves, lab coat) and avoid inhalation of dust. The compound is classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Work under fume hoods with HEPA filtration .

- First Aid : For skin contact, wash with soap and water; for eye exposure, irrigate with saline for 15 minutes .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing hazardous byproducts?

- Experimental Design :

Use flow chemistry to control exothermic reactions and improve mixing.

Replace traditional bases (e.g., NaOH) with milder alternatives (e.g., K₂CO₃) to reduce side reactions.

Monitor intermediates via HPLC-MS to identify critical purity thresholds .

- Case Study : A 2024 study achieved 85% yield by coupling microwave-assisted synthesis with in situ crystallization .

Q. How should researchers resolve contradictions in crystallographic data (e.g., bond length discrepancies)?

- Analysis Framework :

Validate data against high-resolution benchmarks (e.g., COD entry 2238172 for similar pteridine derivatives) .

Perform DFT calculations (e.g., B3LYP/6-31G*) to compare experimental and theoretical bond lengths.

Use Hirshfeld surface analysis to assess intermolecular interactions influencing structural distortions .

Q. What mechanistic insights exist for the compound’s biological activity (e.g., kinase inhibition)?

- Approaches :

Molecular docking (AutoDock Vina) to predict binding affinity for FAK or EGFR kinases.

Enzymatic assays (e.g., fluorescence polarization) to measure IC₅₀ values under varied pH and ionic conditions .

Comparative SAR studies: Modifying the methyl groups at N² and C6 positions alters steric hindrance and hydrogen bonding, impacting potency .

Q. How can researchers address gaps in ecotoxicological data for this compound?

- Experimental Strategy :

Conduct Daphnia magna acute toxicity tests (OECD 202) to determine LC₅₀.

Use QSAR models (e.g., ECOSAR) to estimate biodegradation half-lives and bioaccumulation factors .

Partner with regulatory bodies to align testing protocols with REACH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.